molecular formula C14H23NO2 B1461435 [(2,4-Dimethoxyphenyl)methyl](3-methylbutan-2-yl)amine CAS No. 1039970-24-5

[(2,4-Dimethoxyphenyl)methyl](3-methylbutan-2-yl)amine

Cat. No. B1461435
CAS RN: 1039970-24-5
M. Wt: 237.34 g/mol
InChI Key: UOOBDHKOCQHJRK-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenylmethyl (3-methylbutan-2-yl)amine (DMBMA) is an organic compound belonging to the class of substituted amines. It is an intermediate of the synthesis of several pharmaceuticals, including drugs used to treat hypertension and heart failure. DMBMA has been studied extensively for its potential pharmacological applications and its mechanism of action.

Scientific Research Applications

Photosolvolysis in Heterocyclic Derivatives Synthesis

The compound (2,4-Dimethoxyphenyl)methylamine, a medium-ring heterocyclic derivative, was synthesized through the ultraviolet irradiation of reduced pyrrolo[2,1-al]isoquinolinium iodide salt. The synthesis process yielded various derivatives such as N-[2-(3,4-dimethoxyphenyl)ethyl]-4,4-dimethoxy-N-methylbutan-1-amine, showcasing its role in generating structurally complex heterocycles (Bremner & Winzenberg, 1984).

Application in Chemoenzymatic Synthesis

(2,4-Dimethoxyphenyl)methylamine was utilized in the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids. The process involved an enantioselective hydrolysis followed by a conversion of the ester group to an amine, highlighting the compound's utility in producing enantiomerically pure substances (Andruszkiewicz, Barrett & Silverman, 1990).

Stereoselective Synthesis of Antibiotics

The molecule served as a key intermediate in the stereoselective synthesis of premafloxacin, an antibiotic. This synthesis involved critical steps like asymmetric Michael addition and stereoselective alkylation, demonstrating the compound's importance in the synthesis of pharmacologically relevant structures (Fleck, Mcwhorter, DeKam & Pearlman, 2003).

Identifying Thermolabile Psychoactive Compounds

This chemical was instrumental in identifying a new class of thermolabile psychoactive compounds. The study involved gas chromatography-mass spectrometry and chemical derivatization, illustrating the compound's role in forensic and pharmaceutical analysis (Lum, Brettell, Brophy & Hibbert, 2020).

These studies demonstrate the diverse applications of (2,4-Dimethoxyphenyl)methylamine in synthetic chemistry, ranging from the synthesis of complex heterocycles, chemoenzymatic production of enantiopure substances, to the development of antibiotics and identification of psychoactive compounds. The chemical's versatility highlights its significance in scientific research.

Mechanism of Action

Target of Action

It is known to be an amine derivative and is used in the synthesis of anti-hiv-1 agents . This suggests that it may interact with proteins or enzymes involved in the HIV-1 replication cycle.

Mode of Action

Given its use in the synthesis of anti-HIV-1 agents , it may inhibit key enzymes or proteins involved in the HIV-1 replication cycle, thereby preventing the virus from multiplying.

Biochemical Pathways

Given its role in the synthesis of anti-hiv-1 agents , it is likely to affect the pathways involved in viral replication.

Result of Action

Its role in the synthesis of anti-hiv-1 agents suggests that it may inhibit the replication of the hiv-1 virus .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-10(2)11(3)15-9-12-6-7-13(16-4)8-14(12)17-5/h6-8,10-11,15H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOBDHKOCQHJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dimethoxyphenyl)methyl](3-methylbutan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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